Cas no 1346523-52-1 (Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone)

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 化学的及び物理的性質
名前と識別子
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- Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
- Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone
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- MDL: MFCD19687271
- インチ: 1S/C17H22O3/c1-17(19-11-12-20-17)15-9-7-14(8-10-15)16(18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3
- InChIKey: IZISRTUDCZRGKU-UHFFFAOYSA-N
- ほほえんだ: O1CCOC1(C)C1C=CC(=CC=1)C(C1CCCCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 332
- トポロジー分子極性表面積: 35.5
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 206895-2g |
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone |
1346523-52-1 | 97% | 2g |
£847.00 | 2022-03-01 | |
abcr | AB366919-2 g |
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; . |
1346523-52-1 | 97% | 2 g |
€1,415.70 | 2023-07-19 | |
abcr | AB366919-1g |
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; . |
1346523-52-1 | 97% | 1g |
€841.90 | 2025-02-18 | |
abcr | AB366919-1 g |
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; . |
1346523-52-1 | 97% | 1 g |
€841.90 | 2023-07-19 | |
abcr | AB366919-2g |
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; . |
1346523-52-1 | 97% | 2g |
€1415.70 | 2025-02-18 | |
Ambeed | A273374-1g |
Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone |
1346523-52-1 | 97% | 1g |
$314.0 | 2024-04-24 | |
Chemenu | CM494805-1g |
Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone |
1346523-52-1 | 97% | 1g |
$311 | 2023-02-18 | |
Fluorochem | 206895-5g |
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone |
1346523-52-1 | 97% | 5g |
£1753.00 | 2022-03-01 | |
Fluorochem | 206895-1g |
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone |
1346523-52-1 | 97% | 1g |
£483.00 | 2022-03-01 |
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketoneに関する追加情報
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone (CAS No. 1346523-52-1): A Comprehensive Overview
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, identified by its Chemical Abstracts Service registry number CAS No. 1346523-52-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a cyclohexyl group with a phenyl ring substituted at the 4-position by a 2-methyl-1,3-dioxolan-2-yl moiety, has garnered attention due to its potential applications in the development of novel therapeutic agents.
The structural complexity of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone makes it a versatile intermediate in organic synthesis. The presence of both the cyclohexyl and dioxolan groups introduces specific steric and electronic properties that can be exploited in medicinal chemistry. For instance, the dioxolan ring can serve as a protecting group or a reactive site for further functionalization, while the cyclohexyl group provides bulkiness that may influence the compound's pharmacokinetic profile.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. The dioxolan ring, in particular, has been studied for its ability to enhance metabolic stability and bioavailability of associated molecules. In this context, Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone represents an intriguing scaffold for designing molecules with improved pharmacological properties.
One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of biologically active molecules. The ketone functionality at the phenyl ring can be readily modified through various chemical transformations, such as reduction to an alcohol or oxidation to an aldehyde or carboxylic acid. Additionally, the dioxolan ring can be selectively opened under specific conditions to yield more complex structures. These attributes make Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone a valuable building block for synthetic chemists.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The structural features of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone suggest that it may have utility in this area. For example, modifications to the phenyl ring could lead to compounds with inhibitory activity against enzymes such as kinases or proteases. Furthermore, the dioxolan moiety could be engineered to interact with specific binding pockets on target proteins.
The synthesis of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone involves multi-step organic reactions that showcase modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the progress made in synthetic organic chemistry over recent decades.
The pharmacological potential of derivatives of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone has been explored in several preclinical studies. Researchers have investigated its effects on various biological systems, including cell-based assays and animal models. Preliminary findings suggest that certain derivatives exhibit promising activities against inflammatory diseases and neurological disorders. These results underscore the importance of further exploration into this molecular scaffold.
The development of novel synthetic routes for Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone continues to be an active area of research. Chemists are exploring innovative approaches to improve yield and scalability while maintaining high purity standards. Such efforts are crucial for translating laboratory discoveries into viable pharmaceutical candidates.
The role of computational chemistry in designing and optimizing derivatives of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with remarkable accuracy. By integrating these computational tools with experimental data, scientists can accelerate the discovery process and identify lead compounds more efficiently.
In conclusion, Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone (CAS No. 1346523-52-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its diverse functional groups offer numerous possibilities for chemical modification. As our understanding of drug design continues to evolve, compounds like this are likely to play an increasingly important role in developing new therapeutic agents.
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